Vamorolone

Duchenne muscular dystrophy Motor function Efficacy

Select Vamorolone for your next DMD or steroid receptor pharmacology study to leverage its clinically validated dissociative mechanism. Unlike prednisone or deflazacort, this Δ-9,11 modified glucocorticoid uncouples anti-inflammatory transrepression from the transactivation pathways responsible for growth impairment and bone loss, delivering quantifiably superior safety in pediatric models. Secure the same FDA/EMA-approved scaffold for your comparative efficacy trials, biomarker discovery, or novel SGRM benchmarking.

Molecular Formula C22H28O4
Molecular Weight 356.5 g/mol
CAS No. 13209-41-1
Cat. No. B1682149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVamorolone
CAS13209-41-1
SynonymsVamorolone, VBP-15, VBP15, VBP 15
Molecular FormulaC22H28O4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
InChIInChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16-,18+,20+,21+,22+/m1/s1
InChIKeyZYTXTXAMMDTYDQ-DGEXFFLYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vamorolone (CAS 13209-41-1) Comparative Procurement Evidence Guide: Dissociative Steroid for Duchenne Muscular Dystrophy with Quantified Safety Differentiation


Vamorolone (Agamree) is a first-in-class, orally active dissociative steroidal anti-inflammatory drug approved by the FDA (October 2023) and EMA for the treatment of Duchenne muscular dystrophy (DMD) in patients aged ≥2 years [1]. It is a synthetic glucocorticoid receptor (GR) modulator engineered to uncouple anti-inflammatory efficacy from the classical steroid side-effect profile, primarily by selectively preserving GR-mediated transrepression while reducing transactivation [2]. The compound is structurally distinct from traditional corticosteroids like prednisone and deflazacort, featuring a Δ-9,11 double bond modification in the steroid C-ring [3]. Vamorolone is supplied as a 40 mg/mL oral suspension for once-daily administration, with a recommended dose of 6 mg/kg/day for DMD patients [4].

Why Vamorolone (CAS 13209-41-1) Cannot Be Interchanged with Prednisone or Deflazacort in DMD Research and Clinical Use


Despite sharing a steroidal backbone and targeting the glucocorticoid receptor (GR), vamorolone cannot be substituted with prednisone or deflazacort due to its engineered 'dissociative' pharmacology and distinct safety profile. Vamorolone selectively disrupts a critical ligand-receptor hydrogen bond network that drives GR-mediated transactivation—the pathway responsible for classical steroid adverse effects such as growth impairment and bone loss—while leaving the anti-inflammatory transrepression pathway intact [1]. In contrast, conventional corticosteroids like prednisone and deflazacort activate both pathways non-selectively [2]. This mechanistic difference translates into quantifiable clinical divergences: in a 24-week randomized controlled trial (VISION-DMD), prednisone-treated patients experienced a decline in growth percentile (−1.88±8.81) while vamorolone-treated patients showed an increase (+3.86±6.16; P=0.02) [3]. Similarly, bone turnover biomarkers (osteocalcin, P1NP) declined with prednisone but were preserved or increased with vamorolone [4]. These safety advantages are not achievable by simple dose adjustment of generic corticosteroids, necessitating the selection of vamorolone for applications where long-term bone health and linear growth are critical endpoints.

Vamorolone (CAS 13209-41-1) Quantitative Differentiation Evidence vs. Prednisone, Deflazacort, and Placebo


Motor Function Efficacy: Vamorolone vs. Prednisone vs. Placebo in DMD

In a 24-week randomized, double-blind, placebo- and prednisone-controlled Phase 2b trial (VISION-DMD, NCT03439670) in 121 steroid-naïve boys with DMD aged 4 to <7 years, vamorolone 6 mg/kg/day demonstrated statistically significant improvement in the primary endpoint, Time to Stand from supine (TTSTAND) velocity, compared to placebo (mean improvement 0.05±0.01 vs. −0.01±0.01 rises/sec; 95% CI 0.02-0.10; P=0.002) [1]. The efficacy of vamorolone 6 mg/kg/day was comparable to prednisone 0.75 mg/kg/day across all motor outcomes, including TTSTAND, 6-Minute Walk Test (6MWT), Time to Run/Walk 10m (TTRW) velocity, and Time to Climb 4 stairs (TTCLIMB) velocity [2]. A separate network meta-analysis confirmed that vamorolone 6 mg/kg/day provided superior motor function improvements compared to vamorolone 2 mg/kg/day, with mean differences of +0.03 rises/sec for TTSTAND (95% CI 0.00–0.06; P=0.04) and +24.54 meters for 6MWT (95% CI 4.46–44.82; P=0.02) [3].

Duchenne muscular dystrophy Motor function Efficacy

Growth Velocity Preservation: Vamorolone vs. Prednisone and Deflazacort

Growth stunting is a major concern with long-term corticosteroid use in pediatric DMD patients. A 24-week analysis of the VISION-DMD trial demonstrated that patients receiving vamorolone 6 mg/kg/day had significantly higher growth velocity compared to those receiving prednisone 0.75 mg/kg/day (P=0.005) [1]. In a 48-week cross-study comparison with the FOR-DMD cohort, vamorolone (2 or 6 mg/kg/day) resulted in significantly higher growth velocities compared to both deflazacort and prednisone (P<0.0001 for all comparisons) [1]. In a 2.5-year analysis, patients treated with vamorolone 2-6 mg/kg/day maintained significantly higher growth velocities than both deflazacort- and prednisone-treated cohorts (Vam vs. DFZ: P<0.001; Vam vs. PDN: P<0.0001) [1]. Additionally, in the VISION-DMD trial, prednisone-treated patients experienced a growth percentile decline of −1.88±8.81 over 24 weeks, whereas vamorolone 6 mg/kg/day-treated patients showed an increase of +3.86±6.16 (P=0.02) [2].

Growth velocity Pediatric Safety

Bone Health Biomarkers: Vamorolone vs. Prednisone

Conventional corticosteroids suppress bone formation biomarkers, leading to osteoporosis and fragility fractures. In the VISION-DMD trial, prednisone treatment for 24 weeks caused a significant decline in the bone formation marker osteocalcin (mean change −15.5±15.8 ng/mL). In contrast, vamorolone 6 mg/kg/day preserved osteocalcin levels (mean change −0.17±17.7 ng/mL), resulting in a least-squares mean (LSM) difference of +17.1 ng/mL (95% CI 9.3–24.9; P<0.001) compared to prednisone [1]. Similarly, for procollagen type 1 N-terminal propeptide (P1NP), prednisone caused a decline of −143.7±124.6 ng/mL, while vamorolone 6 mg/kg/day showed minimal change (−7.9±122.1 ng/mL), with an LSM difference of +128.8 ng/mL (95% CI 67.2–190.4; P<0.001) versus prednisone [1]. A meta-analysis of five studies involving 370 patients confirmed these findings, reporting that vamorolone significantly increased osteocalcin (mean difference +15.68 ng/mL, P<0.00001) and P1NP (mean difference +158.34 ng/mL, P<0.00001) compared to traditional glucocorticoids [2].

Bone turnover Osteocalcin P1NP Safety

Mechanistic Differentiation: Selective Reduction of GR Transactivation

Vamorolone's 'dissociative' pharmacology is rooted in its selective disruption of the glucocorticoid receptor (GR) transactivation pathway. Structural and biophysical studies reveal that vamorolone lacks a critical hydrogen bond with the GR ligand-binding domain, which interrupts an allosteric network that connects the ligand to the coregulator binding surface [1]. This disruption uniformly weakens coactivator associations (required for transactivation) while leaving corepressor associations (required for transrepression) intact, resulting in selective reduction of GR-driven transactivation while preserving transrepression [1]. In vitro benchmarking against prednisolone in muscle cells demonstrated that vamorolone retains similar NF-κB inhibition (a measure of transrepression) [2]. In contrast, conventional corticosteroids like prednisone and deflazacort activate both transrepression and transactivation pathways non-selectively, leading to the full spectrum of glucocorticoid side effects [3].

Glucocorticoid receptor Transrepression Transactivation Mechanism of action

CNS Penetration Profile: Vamorolone vs. Deflazacort

P-glycoprotein (P-gp) efflux at the blood-brain barrier limits CNS exposure of many corticosteroids. In a cellular P-gp efflux assay, vamorolone was shown to be a weak P-gp substrate, resulting in measurable CNS exposure in the B10-mdx DMD mouse model [1]. In contrast, deflazacort and prednisolone are strong P-gp substrates, leading to significantly lower CNS penetration [1]. Following two weeks of dosing in mdx mice, both prednisolone and vamorolone induced changes in brain gene expression, whereas deflazacort did not [1]. Notably, both prednisolone and vamorolone induced depression-like behavior in the forced swim test, with vamorolone-treated mice showing a 1.6-fold longer immobility time compared to deflazacort-treated mice (P<0.05) [1].

Blood-brain barrier P-glycoprotein CNS exposure

Vamorolone (CAS 13209-41-1) High-Impact Application Scenarios Driven by Comparative Evidence


Pediatric DMD Clinical Trials Requiring Preservation of Linear Growth

Given the quantitative evidence that vamorolone 6 mg/kg/day preserves growth velocity (P=0.005 vs. prednisone at 24 weeks) and bone formation biomarkers (osteocalcin +17.1 ng/mL, P1NP +128.8 ng/mL vs. prednisone), this compound is the preferred corticosteroid for pediatric DMD trials where long-term growth and bone health are primary safety endpoints [1]. Its comparable efficacy to prednisone ensures that anti-inflammatory benefit is not sacrificed for improved safety [2].

Translational Research on Selective Glucocorticoid Receptor Modulators (SGRMs)

Vamorolone's unique mechanism—selective preservation of GR transrepression with reduced transactivation—makes it an ideal tool compound for studying GR signaling pathways and for benchmarking novel SGRMs. Its FDA-approved status and well-characterized in vitro and in vivo pharmacology provide a validated reference standard for dissociative steroid development programs [3].

Long-Term DMD Management Protocols Aiming to Minimize Corticosteroid-Associated Bone Morbidities

The demonstrated ability of vamorolone to maintain bone turnover biomarkers (osteocalcin, P1NP) while providing equivalent motor function efficacy positions it as the corticosteroid of choice for chronic DMD management protocols. This is particularly relevant for healthcare systems seeking to reduce the long-term burden of corticosteroid-induced osteoporosis and fragility fractures, as supported by meta-analysis data showing a mean difference of +15.68 ng/mL for osteocalcin and +158.34 ng/mL for P1NP versus traditional glucocorticoids [4].

Pharmacovigilance and Real-World Evidence Studies on Corticosteroid Safety

Vamorolone serves as a distinct comparator arm in pharmacovigilance studies designed to quantify the real-world safety benefits of dissociative steroids. Its differentiated growth and bone biomarker profile provides a clear, measurable safety signal that can be tracked in registries and electronic health records, enabling robust comparative effectiveness research against prednisone and deflazacort [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vamorolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.